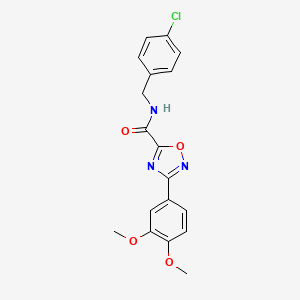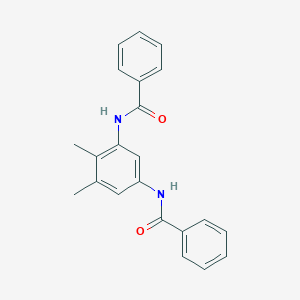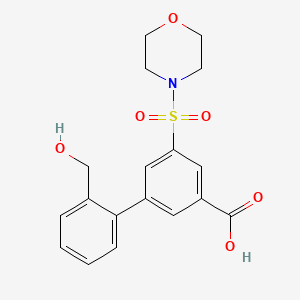![molecular formula C18H17NO3 B5307075 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5307075.png)
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde, also known as MEIC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEIC is a synthetic compound that belongs to the class of indole derivatives and has a molecular formula of C18H17NO3.
Wirkmechanismus
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of COX-2 and PKC. This compound has also been shown to induce apoptosis, a programmed cell death, in cancer cells. In vivo studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde is its high purity level, which makes it suitable for various research applications. This compound is also stable under various conditions, making it easy to handle and store. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments. This compound also has limited availability, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
For research include studying the potential of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde as a therapeutic agent, understanding its mechanism of action, and developing new synthesis methods to improve its solubility and availability.
Synthesemethoden
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde involves the reaction of 1H-indole-3-carbaldehyde with 4-methoxyphenethylamine in the presence of a base. The reaction yields this compound as a yellow solid with a high purity level. The synthesis method of this compound has been optimized to achieve a high yield and purity level, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs). This compound has also been studied for its potential as a fluorescent probe for the detection of trace amounts of metal ions in biological samples. Additionally, this compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-21-15-6-8-16(9-7-15)22-11-10-19-12-14(13-20)17-4-2-3-5-18(17)19/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRCPMXTOWXILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198543 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5307001.png)
![3-{2-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5307006.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5307013.png)
![N-{4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}acetamide](/img/structure/B5307030.png)

![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)
![3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5307049.png)
![N-{4-[N-(4-hydroxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B5307051.png)
![1-[(3,4-dimethylphenyl)amino]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5307067.png)
![N-[2-({[(3-methoxyphenyl)amino]carbonyl}amino)-6-methylphenyl]-2-methylpropanamide](/img/structure/B5307076.png)
![benzyl 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoate](/img/structure/B5307099.png)
![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5307112.png)